molecular formula C14H24N4 B7117750 N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine

Cat. No.: B7117750
M. Wt: 248.37 g/mol
InChI Key: GHBCZKVHBLXWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine is a compound that belongs to the class of spirocyclic amines. This compound features a unique structure that includes a spiro[3.5]nonane core and a 1,2,3-triazole ring. The presence of the triazole ring imparts significant chemical stability and biological activity to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science .

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-2-18-13(11-16-17-18)10-15-12-8-14(9-12)6-4-3-5-7-14/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCZKVHBLXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNC2CC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and high yield. The process begins with the formation of the 1,2,3-triazole ring through the Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the spiro[3.5]nonane moiety through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and increase yields .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole N-oxides, substituted spirocyclic amines, and various functionalized derivatives .

Scientific Research Applications

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine stands out due to its combination of a spirocyclic core and a triazole ring, which imparts both chemical stability and biological activity.

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